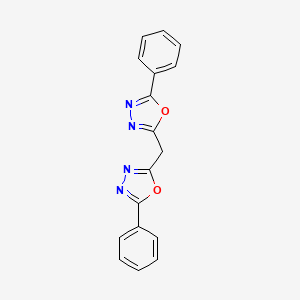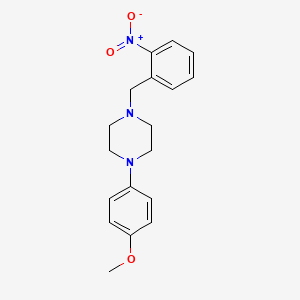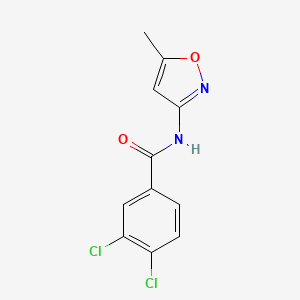
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole), commonly known as MPO, is a heterocyclic compound that has gained significant attention in the field of scientific research. MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of MPO is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial membrane integrity. MPO has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MPO has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Additionally, MPO has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPO in lab experiments include its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, the limitations of using MPO in lab experiments include its limited solubility in water and its relatively short half-life.
Orientations Futures
There are several future directions for the research and development of MPO. One direction is the optimization of the synthesis method to improve the yield and purity of MPO. Another direction is the investigation of the structure-activity relationship of MPO to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of MPO is relatively simple, and it has low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
MPO can be synthesized through a variety of methods, including the reaction of hydrazine hydrate with 2-phenylacetylhydrazide, followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2-phenylacetylhydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. The synthesis of MPO is relatively simple and can be achieved through a one-pot reaction.
Applications De Recherche Scientifique
MPO has been extensively studied for its biological activities, including its antimicrobial, anticancer, and antiviral properties. Studies have shown that MPO exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). MPO has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPO has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-3-7-12(8-4-1)16-20-18-14(22-16)11-15-19-21-17(23-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFBEJQSDMIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)
![ethyl 1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5665264.png)
![4-[(rel-(3S,4R)-3-isopropyl-4-{[(methylthio)acetyl]amino}-1-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B5665270.png)
![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)


![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)
